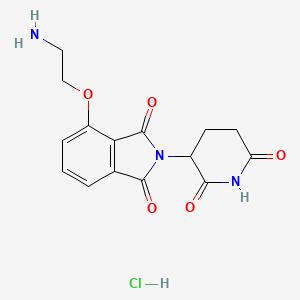

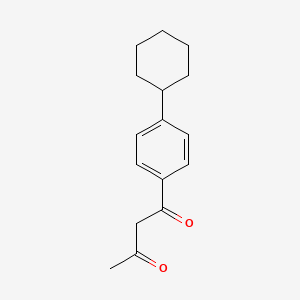

![molecular formula C16H14N2OS2 B2887485 N-(benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 403836-11-3](/img/structure/B2887485.png)

N-(benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds with a benzo[d]thiazol-2-yl group are often used in the synthesis of various pharmaceuticals and bioactive compounds . They are part of a larger class of compounds known as benzothiazoles, which are heterocyclic aromatic compounds. Benzothiazoles have a benzene ring fused to a thiazole ring, which contains a nitrogen and a sulfur atom .

Molecular Structure Analysis

Benzothiazoles have a planar structure due to the conjugation of the benzene and thiazole rings. This planarity and the presence of heteroatoms (nitrogen and sulfur) can allow for various interactions with biological targets .Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions due to the presence of the reactive thiazole ring. For example, they can participate in nucleophilic substitution reactions at the sulfur or nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles depend on their specific substituents. Generally, they are stable compounds and can exhibit fluorescence .科学的研究の応用

Biological Activities and Molecular Docking Studies

Gull et al. (2016) synthesized a new series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluated them for various biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition. The compounds displayed moderate to significant activities, with notable urease inhibition, more active than the standard used. Molecular docking studies suggested that these acetamide derivatives bind to the non-metallic active site of the urease enzyme, with H-bonding being important for inhibition (Gull et al., 2016).

Antimicrobial and Antibacterial Properties

Rezki (2016) reported the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, which were tested for their antimicrobial activity against various bacterial and fungal strains. The compounds displayed promising antimicrobial activities at low Minimum Inhibition Concentrations (MICs), highlighting their potential as antimicrobial agents (Rezki, 2016).

Antitumor Activity

Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic ring systems and screened them for antitumor activity against human tumor cell lines. Two compounds were found to exhibit considerable anticancer activity against some cancer cell lines, indicating the potential of these derivatives in cancer therapy (Yurttaş et al., 2015).

Anti-Inflammatory and Kinase Inhibition

Tariq et al. (2018) synthesized N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio]acetamide derivatives and investigated their in vitro and in vivo anti-inflammatory activity and p38α MAP kinase inhibition. Compound 5b emerged as the most active compound, showing significant edema inhibition and improved GI safety profile, along with superior inhibitory potency against p38α MAP kinase (Tariq et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c1-11-6-8-12(9-7-11)20-10-15(19)18-16-17-13-4-2-3-5-14(13)21-16/h2-9H,10H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFKBQBLWSIIMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

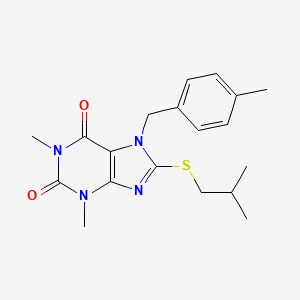

![N-([2,4'-bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2887402.png)

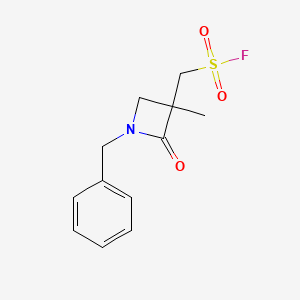

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2887410.png)

![N-benzyl-2-cyano-3-hydroxy-4-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]but-2-enamide](/img/structure/B2887414.png)

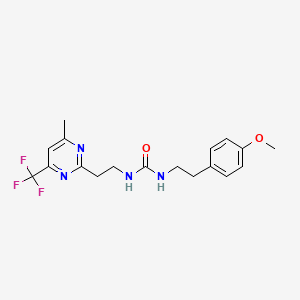

![1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2887417.png)

![N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide](/img/structure/B2887421.png)

![3-cyclohexyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2887423.png)